molecular formula C20H15N B100077 1,2-Diphenyl-1H-indole CAS No. 18434-12-3

1,2-Diphenyl-1H-indole

Cat. No.: B100077
CAS No.: 18434-12-3
M. Wt: 269.3 g/mol
InChI Key: BRIKLJCDBBFRAE-UHFFFAOYSA-N
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Description

1,2-Diphenyl-1H-indole is a useful research compound. Its molecular formula is C20H15N and its molecular weight is 269.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1,2-diphenylindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N/c1-3-9-16(10-4-1)20-15-17-11-7-8-14-19(17)21(20)18-12-5-2-6-13-18/h1-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRIKLJCDBBFRAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=CC=CC=C3N2C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5066376
Record name 1H-Indole, 1,2-diphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5066376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18434-12-3
Record name 1,2-Diphenyl-1H-indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18434-12-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Diphenylindole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018434123
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Indole, 1,2-diphenyl-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1H-Indole, 1,2-diphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5066376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-diphenyl-1H-indole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.450
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,2-DIPHENYLINDOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4RVQ2LBU7F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A solution of dry o-dichlorobenzene containing 2-phenylindole (1 mmole) was added K2CO3 (1.5 mmole), 4-iodotoluene (1 mmole), copper powder (1.5 mmole) and 18-crown-6 (0.02 mmole), the reaction mixture was stirred under argon at 185° C. overnight. After cooling to room temperature, the reaction mixture was washed with hexane. The solid mixture was dissolved in EA, the K2CO3 and copper powder was removed by filtration. EA solution was evaporated under reduced pressure to give brown-red crude solid. Further purification by column chromatography on silica gel with hexane as an eluent gave a pale yellow solid of 1,2-diphenylindole (75% yield). The solid product (1 mmole) was dissolved in DMF (10 ml), a mixture of POCl3 (1.2 mmole) and DMF (1.2 mmole) was added dropwise. After stirring at 75° C. for 1 h, the reaction mixture was added into saturate NaHCO3 solution. The precipitated solid was collected by filtration and washed with ethanol to give a pale gray solid of 1,2-diphenylindole-3-carboxaldehyde (90% yield). A dry DMF solution of the aldehyde (2 mmole) was added o-aminothiophenol (2.1 mmole) and Ac2O (0.5 ml) at room temperature. The mixture was stirred at 60° C. for 3 h. The reaction mixture was poured into stirred water and the precipitated solid was collected by filtration. The crude solid was washed with MeOH and recrystallized from benzene to afford compound 1-4(32% yield). 1H-NMR (CDCl3, TMS) δ(ppm)=2.4 (s, 3H, Ar—CH3), 7.1-7.6, 8.2 (m, d, 17H, aromatic H).
Name
Quantity
1.5 mmol
Type
reactant
Reaction Step One
Quantity
1 mmol
Type
reactant
Reaction Step One
Quantity
0.02 mmol
Type
reactant
Reaction Step One
Name
copper
Quantity
1.5 mmol
Type
catalyst
Reaction Step One
Quantity
1 mmol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
75%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is significant about the bromine atom in 1-p-bromophenyl-5-benzyloxy-2-phenylindole derivatives?

A1: Research indicates that the bromine atom at the para position of the phenyl group attached to the indole nitrogen in 1-p-bromophenyl-5-benzyloxy-2-phenylindole derivatives is particularly labile []. This means it can be easily removed during chemical reactions, such as hydrogenation with palladium on carbon (Pd/C) or refluxing with Raney nickel in ethanol. This debromination can lead to the formation of unexpected products, like 5-hydroxy-1,2-diphenyl-N-substituted tryptamines instead of the desired debenzylated tryptamines []. This lability should be considered when designing synthetic routes involving these compounds.

Q2: Can 1,2-diphenylindole be used as a building block for other compounds?

A2: Yes, the synthesis of ethyl 5-hydroxy-1,2-diphenylindole-3-carboxylate (15) demonstrates the use of 1,2-diphenylindole as a scaffold []. Researchers achieved this by reacting ethyl β-anilinocinnamate (14) with p-benzoquinone, highlighting the potential for creating diverse indole derivatives with potentially useful biological activities.

Q3: Are there any studies exploring the biological activity of 1,2-diphenylindole derivatives?

A3: While the provided abstracts don't delve into specific biological activities, one study mentions "1-benzyl-2-phenylindole- and 1,2-diphenylindole-based antiestrogens" []. This suggests that researchers are exploring the potential of 1,2-diphenylindole derivatives in influencing estrogenic activity. Further research is needed to fully elucidate their mechanisms of action and potential therapeutic applications.

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